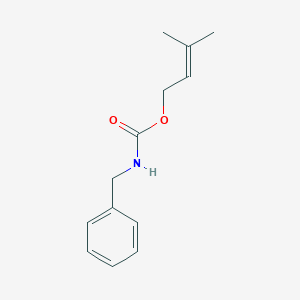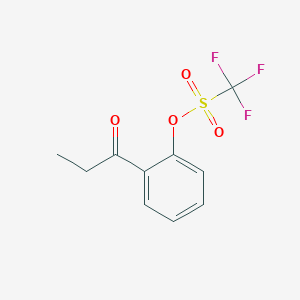
Propanedioic acid, monooctyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanedioic acid, monooctyl ester, also known as octyl malonate, is an organic compound belonging to the ester family. It is derived from propanedioic acid (malonic acid) and octanol. Esters are widely known for their pleasant fragrances and are commonly used in the flavor and fragrance industry. This compound, in particular, is used in various chemical applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Propanedioic acid, monooctyl ester is typically synthesized through the esterification reaction between propanedioic acid and octanol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and involves heating the reactants under reflux conditions to drive the reaction to completion. The general reaction is as follows:
Propanedioic acid+OctanolAcid CatalystPropanedioic acid, monooctyl ester+Water
Industrial Production Methods
In industrial settings, the esterification process is often carried out in large reactors with continuous removal of water to shift the equilibrium towards ester formation. The use of solid acid catalysts, such as ion-exchange resins or zeolites, can enhance the efficiency and selectivity of the reaction. Additionally, the reaction conditions, such as temperature and molar ratios of reactants, are optimized to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Propanedioic acid, monooctyl ester undergoes various chemical reactions typical of esters, including hydrolysis, transesterification, and reduction.
Hydrolysis: In the presence of an acid or base, this compound can be hydrolyzed back to propanedioic acid and octanol.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, producing a different ester and alcohol.
Reduction: Esters can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Transesterification: Alcohol, acid or base catalyst.
Reduction: Lithium aluminum hydride (LiAlH4), dry ether.
Major Products Formed
Hydrolysis: Propanedioic acid and octanol.
Transesterification: New ester and alcohol.
Reduction: Alcohols.
Wissenschaftliche Forschungsanwendungen
Propanedioic acid, monooctyl ester has several applications in scientific research and industry:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of other esters and derivatives.
Biology: Studied for its potential biological activities and interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and plasticizers.
Wirkmechanismus
The mechanism of action of propanedioic acid, monooctyl ester involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release propanedioic acid and octanol, which can then participate in further biochemical reactions. The ester group can also interact with enzymes, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Propanedioic acid, monooctyl ester can be compared with other esters of propanedioic acid, such as diethyl malonate and dimethyl malonate. These compounds share similar chemical properties but differ in their alkyl groups, which can influence their reactivity and applications.
Similar Compounds
Diethyl malonate: Used in organic synthesis, particularly in the malonic ester synthesis.
Dimethyl malonate: Employed as a reagent in organic chemistry for the synthesis of various compounds.
Disodium malonate: Utilized in biochemical research and as a buffering agent.
Eigenschaften
CAS-Nummer |
196503-34-1 |
|---|---|
Molekularformel |
C11H19O4- |
Molekulargewicht |
215.27 g/mol |
IUPAC-Name |
3-octoxy-3-oxopropanoate |
InChI |
InChI=1S/C11H20O4/c1-2-3-4-5-6-7-8-15-11(14)9-10(12)13/h2-9H2,1H3,(H,12,13)/p-1 |
InChI-Schlüssel |
TWVLIAALYDUWFK-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCOC(=O)CC(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


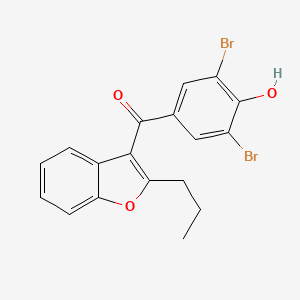

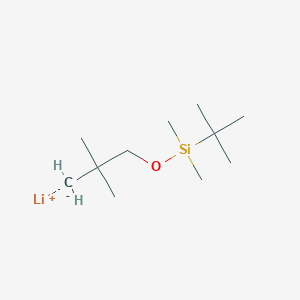
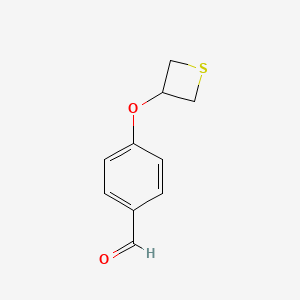
![Tributyl{4-[(4-methoxyphenyl)methoxy]but-1-en-1-yl}stannane](/img/structure/B12583217.png)

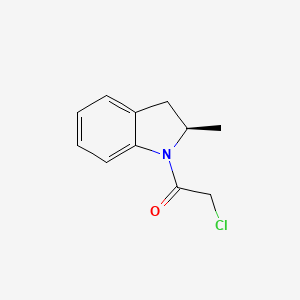
![N-[4-[4-(4-Methoxyphenyl)-2-methylamino-1,3-thiazol-5-YL]-2-pyridyl]benzamide](/img/structure/B12583239.png)
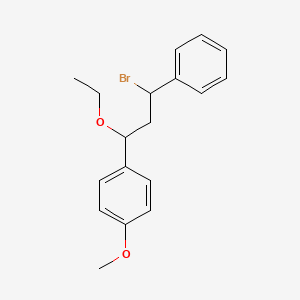
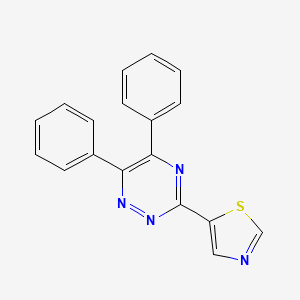
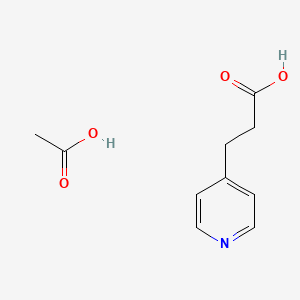
![Methyl 4-[(phenylethynyl)sulfanyl]benzoate](/img/structure/B12583258.png)
